2,3-Dibromo-6-fluorophenol
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Overview
Description
2,3-Dibromo-6-fluorophenol is an organic compound with the molecular formula C6H3Br2FO. It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-6-fluorophenol can be synthesized through several methods. One common approach involves the bromination of 6-fluorophenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where controlled reaction conditions ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of substituted phenols or anilines.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanols.
Scientific Research Applications
2,3-Dibromo-6-fluorophenol has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs and bioactive compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2,3-Dibromo-6-fluorophenol exerts its effects depends on the specific application. In organic synthesis, it acts as a halogenated building block, facilitating various coupling and substitution reactions. The presence of bromine and fluorine atoms enhances its reactivity and selectivity in these processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-fluorophenol: Another halogenated phenol with similar reactivity but different substitution pattern.
3,6-Dibromo-2-fluorophenol: Similar structure but different positional isomer.
Uniqueness
The presence of both bromine and fluorine atoms on the benzene ring provides distinct electronic and steric effects, making it a valuable compound in various chemical transformations .
Properties
Molecular Formula |
C6H3Br2FO |
---|---|
Molecular Weight |
269.89 g/mol |
IUPAC Name |
2,3-dibromo-6-fluorophenol |
InChI |
InChI=1S/C6H3Br2FO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H |
InChI Key |
WJCWBKUBJZUBSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)Br)Br |
Origin of Product |
United States |
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